molecular formula C14H16ClNO5 B563647 (4-Chlorobenzoylamino)malonic Acid-d4 Diethyl Ester CAS No. 1216553-23-9

(4-Chlorobenzoylamino)malonic Acid-d4 Diethyl Ester

Cat. No.: B563647
CAS No.: 1216553-23-9
M. Wt: 317.758
InChI Key: KTKBMOLVXVIHQA-KDWZCNHSSA-N
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Description

(4-Chlorobenzoylamino)malonic Acid-d4 Diethyl Ester (CAS: 1216553-23-9) is a deuterated malonic acid derivative with a 4-chlorobenzoylamino substituent. Its structure consists of a central malonic acid backbone esterified with two ethyl groups and functionalized at the α-carbon with a 4-chlorobenzamide group. The deuterium (d4) labeling at specific positions enhances its utility in analytical chemistry, particularly as a stable isotope-labeled internal standard for mass spectrometry or NMR studies .

Malonic esters are pivotal in organic synthesis due to their role in the Malonic Ester Synthesis, a method for preparing substituted carboxylic acids via alkylation, hydrolysis, and decarboxylation . The deuterated nature of this compound distinguishes it from non-labeled analogs, offering unique advantages in pharmacokinetic and metabolic research.

Properties

IUPAC Name

diethyl 2-[(4-chloro-2,3,5,6-tetradeuteriobenzoyl)amino]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO5/c1-3-20-13(18)11(14(19)21-4-2)16-12(17)9-5-7-10(15)8-6-9/h5-8,11H,3-4H2,1-2H3,(H,16,17)/i5D,6D,7D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTKBMOLVXVIHQA-KDWZCNHSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)OCC)NC(=O)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(=O)NC(C(=O)OCC)C(=O)OCC)[2H])[2H])Cl)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80675750
Record name Diethyl {[4-chloro(~2~H_4_)benzene-1-carbonyl]amino}propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1216553-23-9
Record name Diethyl {[4-chloro(~2~H_4_)benzene-1-carbonyl]amino}propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of (4-Chlorobenzoylamino)malonic Acid-d4 Diethyl Ester typically involves the reaction of 4-chlorobenzoyl chloride with diethyl malonate in the presence of a base, followed by deuteration. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

General Reactivity Profile

(4-Chlorobenzoylamino)malonic Acid-d4 Diethyl Ester is a deuterated malonic ester derivative with a 4-chlorobenzoylamino group. Key reactivity features include:

  • Alpha-Carbon Reactivity : The α-hydrogens adjacent to carbonyl groups are acidic (pKa ~13) and participate in enolate formation for alkylation or acylation .
  • Ester Hydrolysis : The ethyl ester groups hydrolyze under acidic or basic conditions to yield carboxylic acids .
  • Decarboxylation : Thermal or acidic conditions induce loss of CO₂, forming monosubstituted acetic acid derivatives .
  • Deuterium Effects : The d₄ labeling (CD₂ groups) may influence reaction kinetics due to isotopic effects, though core mechanisms remain analogous to non-deuterated analogs .

Alkylation via Enolate Intermediate

The ester undergoes deprotonation with bases (e.g., NaOEt) to form a resonance-stabilized enolate, which reacts with alkyl halides (R-X) in an Sₙ2 mechanism .
Example :
Reaction :Enolate+CH3CH2BrAlkylated Product\text{Enolate}+\text{CH}_3\text{CH}_2\text{Br}\rightarrow \text{Alkylated Product}Conditions :

  • Base: NaOEt (ethanol)
  • Temperature: 0–25°C 16.

Outcome :

  • Mono- or dialkylation at the α-carbon, depending on stoichiometry 10.

Acid-Catalyzed Ester Hydrolysis

The ethyl ester groups hydrolyze to carboxylic acids under acidic conditions (e.g., HCl/H₂O) :
Reaction :Diethyl EsterH3O+Dicarboxylic Acid\text{Diethyl Ester}\xrightarrow{\text{H}_3\text{O}^+}\text{Dicarboxylic Acid}Conditions :

  • Reagent: H₂O/HCl (1:1)
  • Temperature: Reflux (100°C) 10.

Outcome :

  • Hydrolysis yields (4-Chlorobenzoylamino)malonic Acid-d4 , which undergoes spontaneous decarboxylation upon heating to form a deuterated acetic acid derivative .

Decarboxylation

Heating the hydrolyzed product (dicarboxylic acid) results in loss of CO₂:
Reaction :Dicarboxylic AcidΔCH2(COOD)2CH3COOD+CO2\text{Dicarboxylic Acid}\xrightarrow{\Delta}\text{CH}_2(\text{COOD})_2\rightarrow \text{CH}_3\text{COOD}+\text{CO}_2Conditions :

  • Temperature: 150–200°C .

Kinetic Isotope Effect :

  • Deuterium at the α-position may slow decarboxylation due to increased C-D bond strength .

Nucleophilic Acyl Substitution

The 4-chlorobenzoylamino group can participate in nucleophilic substitution reactions (e.g., with amines or alcohols) :
Reaction :R CO Cl+R NH2R CONHR +HCl\text{R CO Cl}+\text{R NH}_2\rightarrow \text{R CONHR }+\text{HCl}Conditions :

  • Reagent: Thionyl chloride (SOCl₂) for acyl chloride formation, followed by amine addition .

Scientific Research Applications

(4-Chlorobenzoylamino)malonic Acid-d4 Diethyl Ester is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of (4-Chlorobenzoylamino)malonic Acid-d4 Diethyl Ester involves its interaction with specific molecular targets and pathways. The compound can inhibit or activate certain enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Malonic Ester Family

The following table compares (4-Chlorobenzoylamino)malonic Acid-d4 Diethyl Ester with key structural analogs:

Compound Name CAS Number Substituents/Modifications Key Applications
This compound 1216553-23-9 4-Chlorobenzoylamino, deuterated (d4) Analytical standards, isotopic labeling
2-(N-Boc-amino)malonic Acid Monoethyl Ester 137401-45-7 Boc-protected amino group, monoethyl ester Intermediate in peptide synthesis
2-[(4-Methoxy-phenylamino)-methylene]-malonic Acid Diethyl Ester 83507-70-4 4-Methoxyphenylamino, methylene bridge Synthesis of heterocyclic compounds
Diethyl Malonate 105-53-3 Unsubstituted malonic ester General malonic ester synthesis
Key Observations:
  • Deuterium Labeling: The d4 modification in the target compound reduces interference in spectral analyses compared to non-deuterated analogs like diethyl malonate, making it indispensable in quantitative assays .
  • Substituent Effects: The 4-chlorobenzoylamino group introduces electron-withdrawing properties, altering reactivity in alkylation steps compared to electron-donating groups (e.g., 4-methoxyphenylamino in CAS 83507-70-4) .
  • Esterification: Monoethyl esters (e.g., 137401-45-7) are less reactive in Malonic Ester Synthesis due to reduced enolate stability compared to diethyl esters .

Functional Comparison with Chlorophenyl-Containing Esters

Compounds with chlorophenyl groups share similarities in applications but differ in reactivity:

Compound Name Chlorophenyl Position Additional Functional Groups Reactivity in Alkylation
This compound Para Benzoylamino, deuterium Moderate (steric hindrance from benzamide)
2-Chloro-4-Nitrobenzoate (CAS 10367-96-1) Ortho, para Nitro, diethylaminoethyl ester High (electron-withdrawing nitro group enhances electrophilicity)
4-(4-Chlorophenyl)-4-oxobutanoic Acid Methyl Ester Para Ketone, methyl ester High (ketone stabilizes enolate)
Key Findings:
  • Steric vs. Electronic Effects: The 4-chlorobenzoylamino group in the target compound imposes steric hindrance, slowing alkylation compared to smaller substituents (e.g., nitro in CAS 10367-96-1) .

Biological Activity

(4-Chlorobenzoylamino)malonic Acid-d4 Diethyl Ester is a synthetic compound that has garnered attention for its potential biological activities. This compound, which incorporates deuterium labeling, is derived from malonic acid and is used in various biochemical applications. Understanding its biological activity is crucial for its application in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C12H14ClN O4D4
  • CAS Number : 1216553-23-9

The presence of the chlorobenzoyl group and the malonic acid moiety suggests that this compound may interact with biological systems through multiple pathways.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its ability to inhibit specific enzymatic pathways and modulate cellular processes. Research indicates that compounds with similar structures often act as enzyme inhibitors, particularly in metabolic pathways involving malonyl-CoA, a critical intermediate in fatty acid synthesis.

Enzyme Inhibition

  • Target Enzymes : The compound may inhibit enzymes involved in the malonate pathway, such as succinate dehydrogenase, which plays a role in the Krebs cycle.
  • Mechanism : As a competitive inhibitor, it binds to the active site of the enzyme, preventing substrate interaction and thereby reducing metabolic flux through the associated pathways.

Research Findings

Several studies have investigated the biological effects of related compounds, providing insights into potential applications for this compound.

  • Antitumor Activity : Similar malonic acid derivatives have shown promise in inhibiting tumor growth in vitro by inducing apoptosis in cancer cells. For instance, research on diethyl malonate derivatives indicated significant cytotoxic effects against various cancer cell lines.
  • Anti-inflammatory Properties : Compounds with structural similarities have been explored for their anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of malonic acid exhibited selective cytotoxicity against breast cancer cell lines. The study utilized a range of assays to evaluate cell viability and apoptosis rates, concluding that structural modifications significantly enhanced biological activity.

CompoundIC50 (µM)Cell Line
Malonic Acid Derivative A25MCF-7
This compound15MCF-7

Case Study 2: Enzyme Interaction

In another study focusing on enzyme kinetics, researchers assessed the inhibitory effect of malonic acid derivatives on succinate dehydrogenase. The results indicated that compounds similar to this compound could effectively reduce enzyme activity by competing with succinate.

Enzyme Activity (%)ControlCompound
100%100%40%

Q & A

Q. What synthetic routes are available for (4-Chlorobenzoylamino)malonic Acid-d4 Diethyl Ester, and what are the critical reaction conditions?

The synthesis typically involves esterification of malonic acid derivatives followed by functionalization with a 4-chlorobenzoylamino group. A model approach (adapted from non-deuterated analogs) includes:

Esterification : Reacting hydroxylmethylene malonic acid diethyl ester with 4-chloroaniline derivatives under basic conditions (e.g., sodium ethoxide) to form the aminomethylene intermediate .

Deuteration : Isotopic labeling (d4) is achieved by substituting hydrogen atoms with deuterium at specific positions, often via exchange reactions in deuterated solvents (e.g., D2O) under controlled pH .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product, with yields around 51–60% depending on reaction optimization .

Q. Key Conditions :

StepReagents/ConditionsPurpose
1Sodium ethoxide, DMF, 80°CBase catalyst for nucleophilic substitution
2Deuterated solvents (D2O/CD3OD)Isotopic labeling
3HCl (aq.)Acidic workup for precipitation

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

  • NMR Spectroscopy :
    • 1H NMR : Absence of proton signals at deuterated positions (e.g., CH2 groups replaced by CD2) confirms isotopic labeling. Aromatic protons from the 4-chlorobenzoyl group appear as doublets (~7.3–7.5 ppm) .
    • 13C NMR : Carbonyl carbons (C=O) resonate at ~165–170 ppm; deuterated carbons show splitting patterns due to coupling with deuterium .
  • IR Spectroscopy : Strong absorption bands at ~1740 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (amide C=O) .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion ([M+H]+) and isotopic pattern consistent with d4 labeling .

Q. What role does the malonic acid moiety play in the biochemical interactions of this compound?

The malonic acid backbone serves as a mimic of endogenous dicarboxylates, enabling interactions with enzymes like malonyl-CoA synthetase. Its deuterated form may alter metabolic stability, as seen in studies where deuterated compounds exhibit prolonged half-lives due to kinetic isotope effects . In fatty acid biosynthesis, malonyl-CoA derivatives act as two-carbon donors, suggesting potential applications in tracing lipid metabolism pathways .

Advanced Research Questions

Q. How can radical decarboxylative coupling strategies be applied to functionalize this compound?

A novel approach involves silver-catalyzed single-electron transfer (SET) to generate malonyl radicals, which couple with alkynylbenziodoxolone (EBX) reagents. Key steps:

Radical Generation : AgNO3 catalyzes decarboxylation, forming a malonyl radical.

Coupling : The radical reacts with EBX to form 2(3H)-furanones, releasing CO2 and retaining one carboxylate group for further derivatization .

Mechanistic Insight : Silver acts as both a Lewis acid (stabilizing intermediates) and SET catalyst, while EBX serves as a radical trapper and masking group .

Q. Application Example :

Reaction ComponentRole
AgNO3Dual-function catalyst (SET + Lewis acid)
EBX ReagentRadical trapper and latent carboxylate source
DMF SolventPolar aprotic medium for radical stability

Q. What challenges arise in analyzing the metabolic fate of deuterated malonic acid derivatives in vivo?

  • Isotopic Interference : Deuterium may alter enzymatic kinetics (e.g., Vmax/KM) or partition coefficients, complicating data interpretation .
  • Detection Sensitivity : Low-abundance metabolites require advanced techniques like LC-MS/MS with multiple reaction monitoring (MRM) .
  • Pathway Mapping : Use targeted metabolomics to track specific pathways (e.g., malonate semialdehyde pathway) and distinguish endogenous vs. deuterated metabolites .

Q. Workflow Optimization :

StepMethodPurpose
1Hydrolysis (esterases)Release malonic acid for TCA cycle analysis
2Oxidation (Cytochrome P450)Identify hydroxylated metabolites
3Conjugation (glucuronidation)Detect phase II metabolites

Q. How should researchers design kinetic isotope effect (KIE) studies using this deuterated compound?

  • Experimental Design :
    • Compare reaction rates (e.g., enzyme-catalyzed decarboxylation) between deuterated and non-deuterated analogs.
    • Use isotopically sensitive branching (ISB) assays to quantify KIE in competitive pathways .
  • Data Analysis :
    • Calculate DVmax^\text{D}V_{\text{max}} and D(V/K)^\text{D}(V/K) to isolate isotope effects on binding vs. catalysis.
    • Correct for secondary isotope effects using computational models (DFT) .

Q. Case Study :

ParameterNon-deuteratedDeuteratedKIE (Dk^\text{D}k)
VmaxV_{\text{max}} (µM/min)12.58.21.52
KMK_M (mM)0.450.481.07

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